molecular formula C16H12N2O2S B2371001 1-benzoyl-3-(1-benzofuran-5-yl)thiourea CAS No. 866017-44-9

1-benzoyl-3-(1-benzofuran-5-yl)thiourea

Cat. No.: B2371001
CAS No.: 866017-44-9
M. Wt: 296.34
InChI Key: NKRHRPFRPHKIBX-UHFFFAOYSA-N
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Description

N-(1-benzofuran-5-yl)-N’-benzoylthiourea is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-5-yl)-N’-benzoylthiourea typically involves the reaction of 1-benzofuran-5-amine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or chloroform, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-5-yl)-N’-benzoylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

N-(1-benzofuran-5-yl)-N’-benzoylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzofuran-5-yl)-N’-benzoylthiourea involves its interaction with various molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The thiourea group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzofuran-5-yl)-N’-ethylthiourea
  • N-(1-benzofuran-5-yl)-N’-phenylthiourea
  • N-(1-benzofuran-5-yl)-N’-methylthiourea

Uniqueness

N-(1-benzofuran-5-yl)-N’-benzoylthiourea is unique due to the presence of the benzoyl group, which enhances its lipophilicity and potential for crossing biological membranes. This structural feature may contribute to its higher biological activity compared to similar compounds .

Properties

IUPAC Name

N-(1-benzofuran-5-ylcarbamothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c19-15(11-4-2-1-3-5-11)18-16(21)17-13-6-7-14-12(10-13)8-9-20-14/h1-10H,(H2,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRHRPFRPHKIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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